molecular formula C22H26BrN3O3S B12152273 (4E)-5-(3-bromophenyl)-1-[2-(diethylamino)ethyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)(hydroxy)methylidene]pyrrolidine-2,3-dione

(4E)-5-(3-bromophenyl)-1-[2-(diethylamino)ethyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)(hydroxy)methylidene]pyrrolidine-2,3-dione

Cat. No.: B12152273
M. Wt: 492.4 g/mol
InChI Key: JSRZSLXARGOZEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-5-(3-bromophenyl)-1-[2-(diethylamino)ethyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)(hydroxy)methylidene]pyrrolidine-2,3-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromophenyl group, a diethylaminoethyl chain, and a thiazolyl group, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(3-bromophenyl)-1-[2-(diethylamino)ethyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)(hydroxy)methylidene]pyrrolidine-2,3-dione typically involves multiple steps, including the formation of intermediate compounds. The process may start with the bromination of a phenyl ring, followed by the introduction of the diethylaminoethyl group through nucleophilic substitution. The thiazolyl group is then added via a condensation reaction, and the final product is obtained through cyclization and purification steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-(3-bromophenyl)-1-[2-(diethylamino)ethyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)(hydroxy)methylidene]pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

(4E)-5-(3-bromophenyl)-1-[2-(diethylamino)ethyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)(hydroxy)methylidene]pyrrolidine-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-5-(3-bromophenyl)-1-[2-(diethylamino)ethyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)(hydroxy)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-5-(3-bromophenyl)-1-[2-(diethylamino)ethyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)(hydroxy)methylidene]pyrrolidine-2,3-dione is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H26BrN3O3S

Molecular Weight

492.4 g/mol

IUPAC Name

2-(3-bromophenyl)-1-[2-(diethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C22H26BrN3O3S/c1-5-25(6-2)10-11-26-18(15-8-7-9-16(23)12-15)17(20(28)22(26)29)19(27)21-13(3)24-14(4)30-21/h7-9,12,18,28H,5-6,10-11H2,1-4H3

InChI Key

JSRZSLXARGOZEX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=C(N=C(S2)C)C)C3=CC(=CC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.